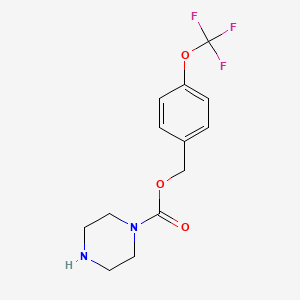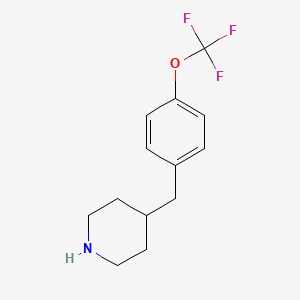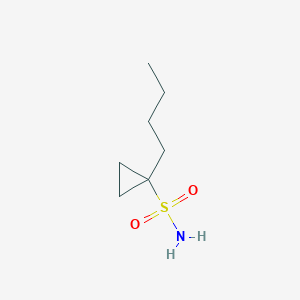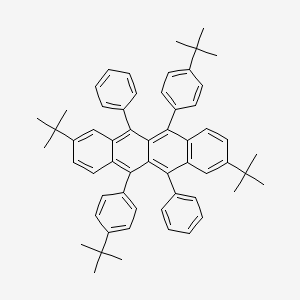![molecular formula C13H9Cl3 B3150013 1,2-Dichloro-4-[chloro(phenyl)methyl]benzene CAS No. 68240-59-5](/img/structure/B3150013.png)
1,2-Dichloro-4-[chloro(phenyl)methyl]benzene
概要
説明
1,2-Dichloro-4-[chloro(phenyl)methyl]benzene is an organic compound with the molecular formula C13H9Cl3. It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms and a chlorophenylmethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
作用機序
Target of Action
The primary target of 1,2-Dichloro-4-[chloro(phenyl)methyl]benzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and it wants to be retained during reactions .
Mode of Action
The compound interacts with its target through a two-step mechanism known as Electrophilic Aromatic Substitution .
- In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It is known that the compound can undergo electrophilic aromatic substitution because aromaticity is maintained . This suggests that it may affect pathways involving aromatic compounds.
Pharmacokinetics
Its molecular weight is 27157 , which may influence its bioavailability and pharmacokinetics.
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This occurs after the electrophile forms a sigma-bond to the benzene ring and a proton is removed from the resulting intermediate .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the compound is sensitive to light , which may affect its stability and efficacy. Additionally, its solubility in chloroform and ethyl acetate suggests that its action may be influenced by the presence of these solvents.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Dichloro-4-[chloro(phenyl)methyl]benzene can be synthesized through several methods. One common method involves the chlorination of 1,2-dichlorobenzene followed by the Friedel-Crafts alkylation reaction with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include:
Temperature: 0-5°C for chlorination, followed by room temperature for alkylation.
Solvent: Anhydrous conditions using solvents like dichloromethane or chloroform.
Catalyst: Aluminum chloride (AlCl3).
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination and alkylation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The process may also involve purification steps such as distillation and recrystallization to obtain the desired product.
化学反応の分析
Types of Reactions
1,2-Dichloro-4-[chloro(phenyl)methyl]benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or sulfuric acid (H2SO4).
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products Formed
Electrophilic Aromatic Substitution: Products such as brominated or nitrated derivatives of the compound.
Nucleophilic Substitution: Products such as phenols or ethers.
Oxidation: Products such as carboxylic acids or ketones.
Reduction: Products such as partially or fully dechlorinated derivatives.
科学的研究の応用
1,2-Dichloro-4-[chloro(phenyl)methyl]benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a reference compound in analytical studies.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
類似化合物との比較
Similar Compounds
1,2-Dichlorobenzene: A simpler derivative with two chlorine atoms on the benzene ring.
1,4-Dichlorobenzene: Another isomer with chlorine atoms in the para position.
1,2,4-Trichlorobenzene: A compound with three chlorine atoms on the benzene ring.
Uniqueness
1,2-Dichloro-4-[chloro(phenyl)methyl]benzene is unique due to the presence of the chlorophenylmethyl group, which imparts distinct chemical properties and reactivity compared to other dichlorobenzene derivatives. This structural feature makes it valuable in specific synthetic and industrial applications.
特性
IUPAC Name |
1,2-dichloro-4-[chloro(phenyl)methyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8,13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPISRTHJTGDRRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Sodium 6-methoxybenzo[d]thiazole-2-carboxylate](/img/structure/B3149932.png)

![Hexahydrofuro[2,3-b]furan-3-amine](/img/structure/B3149945.png)
![1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol](/img/structure/B3149955.png)


![2-[4-(Trifluoromethyl)phenoxy]ethanol](/img/structure/B3149966.png)


![1'-(4-methylbenzenesulfonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B3149997.png)

![2-[2-(1-Piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3150002.png)


